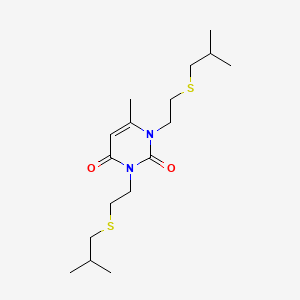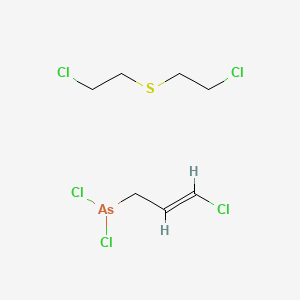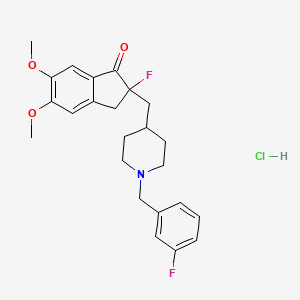
1,3-Bis(isobutylthioethyl)-6-methyluracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(isobutylthioethyl)-6-methyluracil is a synthetic compound that belongs to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA. The modification of uracil with isobutylthioethyl groups and a methyl group enhances its chemical properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(isobutylthioethyl)-6-methyluracil typically involves the alkylation of 6-methyluracil with isobutylthioethyl halides. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Bis(isobutylthioethyl)-6-methyluracil undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the isobutylthioethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiols.
Substitution: The isobutylthioethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature around 0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Various nucleophiles like amines or alcohols; reaction temperature around 50-80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
1,3-Bis(isobutylthioethyl)-6-methyluracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 1,3-Bis(isobutylthioethyl)-6-methyluracil involves its interaction with molecular targets such as enzymes and receptors. The isobutylthioethyl groups enhance the compound’s ability to bind to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1,3-Bis(phenylthioethyl)-6-methyluracil: Similar structure but with phenyl groups instead of isobutyl groups.
1,3-Bis(methylthioethyl)-6-methyluracil: Similar structure but with methyl groups instead of isobutyl groups.
1,3-Bis(ethylthioethyl)-6-methyluracil: Similar structure but with ethyl groups instead of isobutyl groups.
Uniqueness
1,3-Bis(isobutylthioethyl)-6-methyluracil is unique due to the presence of isobutylthioethyl groups, which provide distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
153581-48-7 |
|---|---|
分子式 |
C17H30N2O2S2 |
分子量 |
358.6 g/mol |
IUPAC名 |
6-methyl-1,3-bis[2-(2-methylpropylsulfanyl)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H30N2O2S2/c1-13(2)11-22-8-6-18-15(5)10-16(20)19(17(18)21)7-9-23-12-14(3)4/h10,13-14H,6-9,11-12H2,1-5H3 |
InChIキー |
FFSIDOQAXLVUTD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C(=O)N1CCSCC(C)C)CCSCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)

![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)










